1-((1-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
The compound 1-((1-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core linked to a 1,2,3-triazole ring, an azetidine group, and a substituted 2,3-dihydrobenzofuran moiety. The structural complexity arises from the fusion of multiple pharmacophoric elements:
Propriétés
IUPAC Name |
1-[[1-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-22(2)9-15-5-3-6-18(21(15)31-22)30-14-20(29)26-12-17(13-26)27-11-16(23-24-27)10-25-8-4-7-19(25)28/h3,5-6,11,17H,4,7-10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPADTVCLDEVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Key Structural Features
The compound’s uniqueness lies in its hybrid architecture. Below is a comparison with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity: The target compound’s triazole-azetidine combination contrasts with the benzimidazole-isopentyl groups in . The dihydrobenzofuran moiety in the target compound may confer improved oxidative stability over simple phenyl rings in , as seen in other drug candidates .
Functional Group Impact: The azetidine ring’s smaller size (vs. The dimethyl substituents on the dihydrobenzofuran in the target compound likely enhance lipophilicity, favoring blood-brain barrier penetration compared to the dimethylphenyl group in .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability:
- The target compound’s triazole and acetyloxy groups may improve aqueous solubility relative to the benzimidazole-based analog , which relies on lipophilic substituents for membrane permeability.
- The azetidine ring’s strain could reduce metabolic stability compared to the more flexible isopentyl chain in , necessitating formulation optimization .
Antimicrobial Activity:
- However, the azetidine group’s impact on efficacy remains unverified.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
